6-Fluoro-2-methyl-4-chromanone
Overview
Description
6-Fluoro-2-methyl-4-chromanone: is a fluorinated chromanone derivative with the molecular formula C10H9FO2. This compound is characterized by the presence of a fluorine atom at the sixth position, a methyl group at the second position, and a chromanone core structure. It is a white to light yellow or light orange powder or crystal with a melting point of approximately 71°C .
Mechanism of Action
Target of Action
Chromanone analogs, which 6-fluoro-2-methyl-4-chromanone is a part of, have been known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that chromanone analogs have been associated with diverse biological activities .
Biochemical Pathways
Chromanone analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Pharmacokinetics
The compound has a molecular weight of 18018 , which could potentially influence its bioavailability.
Action Environment
It’s worth noting that the compound is typically stored in a refrigerated environment .
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-methyl-4-chromanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, where it is reduced to the corresponding ®-chiral alcohol . This interaction highlights its potential in stereoselective synthesis and its importance in enzymatic reactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives, including this compound, exhibit various biological activities such as anticancer, antidiabetic, and antimicrobial effects . These activities are mediated through interactions with specific cellular targets, leading to changes in cell function and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with carbonyl reductase involves the reduction of the carbonyl group to an alcohol, which is a key step in its mechanism of action . Additionally, the fluorine atom in its structure enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 71°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, chromanone derivatives have shown high binding affinities to specific targets, which could result in potent biological activities at lower doses . The threshold for toxicity and adverse effects at higher doses needs to be carefully evaluated in animal studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Its fluorine atom enhances its lipophilicity, facilitating its distribution to hydrophobic regions within cells . Understanding its transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with hydrophobic pockets in proteins suggests its localization to membrane-bound or intracellular hydrophobic regions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-4-chromanone typically involves the fluorination of a chromanone precursor. One common method is the nucleophilic aromatic substitution of a suitable chromanone derivative with a fluorinating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methyl-4-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone to chromanol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Chromanol or reduced chromanone derivatives.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methyl-4-chromanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Fluoro-4-chromanone: Similar in structure but lacks the methyl group at the second position.
2-Methyl-4-chromanone: Similar but lacks the fluorine atom at the sixth position.
4-Chromanone: The parent compound without any substituents at the second or sixth positions.
Uniqueness: 6-Fluoro-2-methyl-4-chromanone is unique due to the combined presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAIBTVEPAACRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372033 | |
Record name | 6-Fluoro-2-methyl-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88754-96-5 | |
Record name | 6-Fluoro-2-methyl-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88754-96-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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